Cas no 103967-39-1 (1-Phenazinecarboxamide,N-[2-(dimethylamino)ethyl]-9-methyl-)

1-Phenazinecarboxamide,N-[2-(dimethylamino)ethyl]-9-methyl- structure
103967-39-1 structure
Product name:1-Phenazinecarboxamide,N-[2-(dimethylamino)ethyl]-9-methyl-
CAS No:103967-39-1
MF:C18H20N4O
MW:310.39348
CID:177469
PubChem ID:149197

1-Phenazinecarboxamide,N-[2-(dimethylamino)ethyl]-9-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Phenazinecarboxamide,N-[2-(dimethylamino)ethyl]-9-methyl-
    • N-[2-(dimethylamino)ethyl]-10-methyl-5H-phenazine-1-carboxamide
    • 103967-39-1
    • N-(2-(Dimethylamino)ethyl)-5-methyl-4-phenazinecarboxamide
    • DTXSID30146167
    • Inchi: InChI=1S/C18H22N4O/c1-21(2)12-11-19-18(23)13-7-6-9-15-17(13)22(3)16-10-5-4-8-14(16)20-15/h4-10,20H,11-12H2,1-3H3,(H,19,23)
    • InChI Key: XVZUVFFPZPMARZ-UHFFFAOYSA-N
    • SMILES: CN(CCNC(C1=CC=CC2=C1N(C1=CC=CC=C1N2)C)=O)C

Computed Properties

  • Exact Mass: 310.17956
  • Monoisotopic Mass: 310.179
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 47.6Ų

Experimental Properties

  • Density: 1.148
  • Boiling Point: 479.3°Cat760mmHg
  • Flash Point: 243.7°C
  • Refractive Index: 1.596
  • PSA: 47.61
  • LogP: 3.08800

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